1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine
Overview
Description
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine, also known as AFEP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique biochemical and physiological effects.
Mechanism of Action
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its endogenous ligand, glutamate. This compound binds to a specific site on the receptor, which results in the opening of the ion channel and an increase in the influx of calcium ions into the cell. This, in turn, leads to the activation of various downstream signaling pathways that are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance the long-term potentiation (LTP) of synaptic transmission in the hippocampus, which is a cellular mechanism underlying learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to modulate the activity of TRP channels, which are involved in pain sensation and thermoregulation.
Advantages and Limitations for Lab Experiments
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a potent and selective modulator of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological processes. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.
Future Directions
There are several future directions for the use of 1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in scientific research. One potential direction is the development of more potent and selective modulators of the NMDA receptor based on the structure of this compound. Another potential direction is the investigation of the role of this compound in other physiological and pathological processes, such as pain sensation and thermoregulation. Additionally, the development of novel drug delivery systems that can improve the bioavailability and half-life of this compound in vivo could expand its usefulness in animal models.
Scientific Research Applications
1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to modulate the activity of the transient receptor potential (TRP) channels, which are involved in pain sensation and thermoregulation.
properties
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c1-2-11-21(19,20)18-10-4-6-15(13-18)9-8-14-5-3-7-16(17)12-14/h2-3,5,7,12,15H,1,4,6,8-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOWERGZFVTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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